(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone
Description
The compound (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core linked to a pyrrolidine ring and a 1-methylpyrrole moiety. Its structural complexity arises from the fusion of multiple aromatic and aliphatic heterocycles, which may confer unique electronic and steric properties. Such structural motifs are common in medicinal chemistry for targeting enzymes or receptors involved in antiviral, anticancer, or anti-inflammatory pathways.
Properties
IUPAC Name |
[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-19-7-2-4-12(19)16(21)20-8-6-11(10-20)14-17-15(23-18-14)13-5-3-9-22-13/h2-5,7,9,11H,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWXTWTYVFTGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone, often referred to as a pyrrolidine derivative with oxadiazole and furan moieties, has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of furan-containing precursors with pyrrolidine derivatives under controlled conditions. The cyclization of furan derivatives with hydrazides leads to the formation of the oxadiazole ring, which is crucial for its biological activity.
Biological Activity
The compound exhibits a range of biological activities, primarily in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that compounds similar to this pyrrolidine derivative demonstrate significant antimicrobial properties. For instance, derivatives containing furan and oxadiazole rings have been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antibacterial | S. aureus, E. coli |
| 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole | Antifungal | C. albicans |
| 5-(Furan-2-yl)-1,3,4-thiadiazole | Antiviral | Influenza virus |
Anticancer Activity
Several studies have highlighted the anticancer potential of this class of compounds. The presence of the oxadiazole moiety is particularly significant as it enhances the interaction with DNA and various protein targets involved in cancer progression.
Case Study:
A study investigating the cytotoxic effects of related compounds on human cancer cell lines revealed that derivatives with similar structural features exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. These findings suggest that such compounds could serve as lead candidates for further drug development.
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| A431 (epidermoid carcinoma) | This compound | <10 |
| U251 (glioblastoma) | 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-thiadiazole | <15 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition: The oxadiazole ring can act as a competitive inhibitor for enzymes involved in metabolic pathways.
- DNA Binding: The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Membrane Disruption: Its amphiphilic nature allows it to integrate into lipid membranes, leading to increased permeability and cell lysis.
Comparison with Similar Compounds
Key Differences :
- The absence of a 2-phenylethyl group on the pyrrolidine ring in the target compound suggests reduced steric hindrance, which might enhance binding to flat active sites .
Heterocyclic Methanone Derivatives
Compounds 7a and 7b from share a methanone linker but incorporate different heterocycles:
- 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
- 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone
| Property | Target Compound | 7a/7b |
|---|---|---|
| Core Heterocycle | 1,2,4-Oxadiazole | Thiophene |
| Linker | Methanone | Methanone |
| Functional Groups | Furan, methylpyrrole | Amino, hydroxy, cyano, ester |
Key Differences :
- The 1,2,4-oxadiazole in the target compound is more electron-deficient than the thiophene in 7a/7b, which could influence reactivity in nucleophilic or electrophilic environments .
- The methylpyrrole group in the target compound may confer greater metabolic stability compared to the amino-hydroxy-pyrazole in 7a/7b, which is prone to oxidation or conjugation .
Hypothetical Research Implications
- Bioactivity Potential: The oxadiazole-pyrrolidine scaffold in 1a/1b was synthesized for antiviral profiling, implying the target compound could be screened for similar applications .
- Synthetic Challenges : The furan and methylpyrrole groups may complicate regioselective synthesis compared to pyridyl or phenyl substituents in 1a/1b.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
